molecular formula C5H7ClFNO2 B13578842 2-(Azetidin-3-ylidene)-2-fluoroaceticacidhydrochloride

2-(Azetidin-3-ylidene)-2-fluoroaceticacidhydrochloride

Cat. No.: B13578842
M. Wt: 167.56 g/mol
InChI Key: HOSYLKDJIMXCCD-UHFFFAOYSA-N
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Description

2-(Azetidin-3-ylidene)-2-fluoroacetic acid hydrochloride is a compound that features a four-membered azetidine ring, which is known for its significant ring strain and unique reactivity. This compound is of interest in various fields of chemistry and medicinal research due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azetidin-3-ylidene)-2-fluoroacetic acid hydrochloride typically begins with the preparation of the azetidine ring. One common method involves the Horner–Wadsworth–Emmons reaction, where azetidin-3-one is converted to methyl (N-Boc-azetidin-3-ylidene)acetate. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-ylidene)-2-fluoroacetic acid hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include boronic acids for Suzuki–Miyaura cross-coupling and bases such as DBU for the Horner–Wadsworth–Emmons reaction. Typical conditions involve the use of organic solvents like dichloromethane and methanol, and reactions are often carried out under inert atmospheres to prevent oxidation .

Major Products Formed

The major products formed from these reactions include various substituted azetidines and functionalized amino acid derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-(Azetidin-3-ylidene)-2-fluoroacetic acid hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and amino acid derivatives.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a precursor for drug development, particularly in the design of peptidomimetics and enzyme inhibitors.

    Industry: The compound is used in the synthesis of polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(azetidin-3-ylidene)-2-fluoroacetic acid hydrochloride involves its interaction with biological targets through its reactive azetidine ring. The ring strain facilitates its binding to enzymes and receptors, potentially inhibiting their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-ylidene)-2-fluoroacetic acid hydrochloride is unique due to the presence of both the azetidine ring and the fluoroacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C5H7ClFNO2

Molecular Weight

167.56 g/mol

IUPAC Name

2-(azetidin-3-ylidene)-2-fluoroacetic acid;hydrochloride

InChI

InChI=1S/C5H6FNO2.ClH/c6-4(5(8)9)3-1-7-2-3;/h7H,1-2H2,(H,8,9);1H

InChI Key

HOSYLKDJIMXCCD-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=O)O)F)CN1.Cl

Origin of Product

United States

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